Isorhapontin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biomass Conversion and Biorefinery

Scientific Field: Biomass Conversion and Biorefinery

Summary of Application: Isorhapontin is a polyphenolic stilbene glucoside found in the fresh bark of Norway spruce trees.

Results: The total average stilbenoid content of the inner bark varied from 70 to 110 mg/g of dry weight (DW). Sampling position in the stem and growing site explained over 50% of the total variance in stilbenoid content.

Stability and Photoisomerization of Stilbenes

Scientific Field: Chemistry

Methods of Application: The study aimed to investigate the stability of these stilbenes and the effects of fluorescent and UV light and storage on their stability.

Lignin Formation

Scientific Field: Plant Physiology

Summary of Application: Isorhapontin, along with other hydroxystilbene glucosides, is incorporated into the lignin polymer in Norway spruce (Picea abies) bark.

Methods of Application: The study found that the hydroxystilbene glucosides isorhapontin and, at lower levels, astringin (piceatannol-O-glucoside) and piceid (resveratrol-O-glucoside) are incorporated into the lignin structure through β-ether bonds.

UV-light Stability

Summary of Application: Isorhapontin, along with other stilbenes such as astringin and their aglucones piceatannol and isorhapontigenin, have potential future applications as drugs, preservatives and other functional ingredients due to their antioxidative, antibacterial and antifungal properties.

Results: The stilbenes undergo a trans to cis isomerisation under extended UV irradiation by intramolecular cyclisation (by the formation of a new C-C bond and the loss of two hydrogens) to phenanthrene structures.

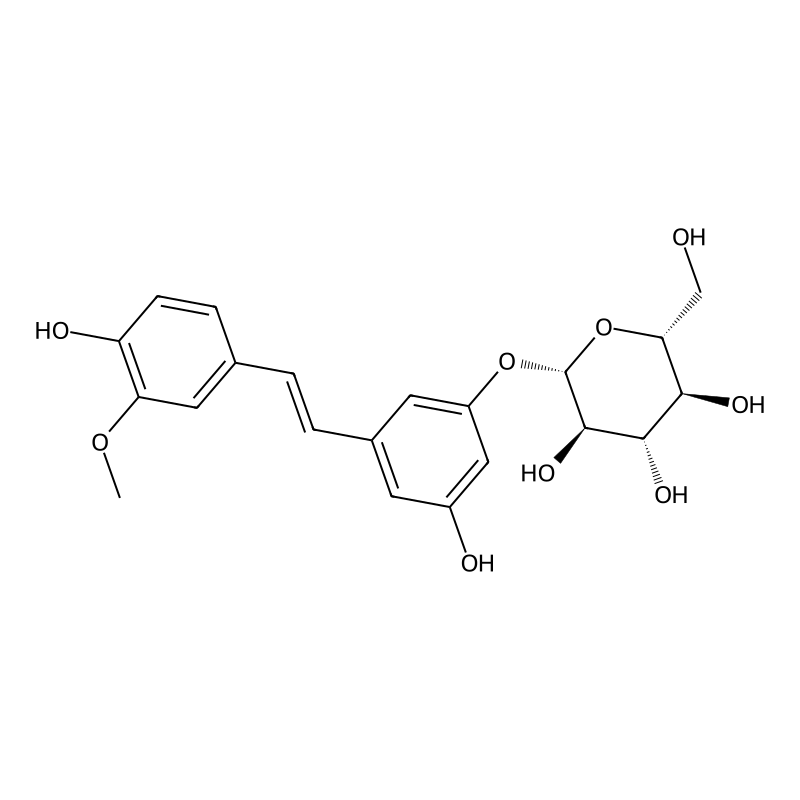

Isorhapontin is a naturally occurring stilbenoid glycoside, primarily identified in various plant species such as Gnetum montanum and Veratrum taliense. Its chemical formula is C21H24O9, and it features a structure characterized by a stilbene backbone with a glucoside moiety. This compound is notable for its diverse biological activities, including antioxidant, antibacterial, and antifungal properties, making it a subject of interest in both pharmacological and agricultural research .

- Dehydrogenation: Initial steps involve the dehydrogenation of hydroxystilbene glucosides, which is essential for their incorporation into lignin polymers .

- Coupling Reactions: Isorhapontin can undergo homo-coupling and cross-coupling reactions with other hydroxystilbene glucosides, leading to the formation of complex oligomers. These reactions are influenced by the presence of radicals generated during oxidative stress or enzymatic activity .

- Hydrolysis: As a glycoside, isorhapontin can be hydrolyzed to release its aglycone form, which may exhibit different biological activities compared to the glycosylated form .

Isorhapontin exhibits a range of biological activities:

- Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress .

- Antifungal Properties: Isorhapontin inhibits the activity of cellobiohydrolase I from Trichoderma, showcasing its potential as an antifungal agent with a Ki value of 57.2 μM .

- Neuroprotective Effects: Recent studies indicate that isorhapontin may inhibit acetylcholinesterase activity, suggesting potential applications in neuroprotection .

The biosynthesis of isorhapontin involves several enzymatic steps:

- Condensation: The stilbene skeleton is synthesized via the condensation of three acetate units derived from malonyl-CoA with phenolic acids through the action of stilbene synthase enzymes .

- Hydroxylation and Methylation: After initial synthesis, further modifications such as hydroxylation at specific positions and subsequent methylation lead to the formation of isorhapontin from simpler stilbenes like resveratrol and piceatannol .

- Glucosylation: The final step involves the addition of a glucose moiety, which converts the aglycone into its glycoside form, enhancing its solubility and bioavailability .

Isorhapontin has several applications across various fields:

- Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it is explored for use in developing natural health products aimed at combating oxidative stress-related diseases.

- Agriculture: Its antifungal properties make it a candidate for natural fungicides that could help protect crops without relying on synthetic chemicals.

- Food Industry: As a natural preservative, isorhapontin can enhance the shelf life of food products due to its antioxidant capabilities .

Studies have shown that isorhapontin interacts with various biological targets:

- Acetylcholinesterase Inhibition: It acts as a competitive inhibitor of acetylcholinesterase, which could have implications for treating neurodegenerative diseases .

- Synergistic Effects with Other Compounds: Research indicates that when combined with other stilbenoids or polyphenols, isorhapontin may exhibit enhanced biological activities, suggesting potential synergistic effects that warrant further investigation.

Several compounds share structural similarities with isorhapontin. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Resveratrol | Stilbenoid | Known for cardiovascular benefits and anti-aging properties. |

| Piceatannol | Stilbenoid | Exhibits anti-inflammatory properties; structurally similar but lacks glucoside. |

| Astringin | Stilbenoid Glycoside | Similar biosynthetic pathway; known for potent antioxidant activity. |

| Isorhapontigenin | Stilbenoid | Found in wine grapes; exhibits unique bioactivity against pathogens. |

Isorhapontin's unique glycoside structure differentiates it from these compounds by enhancing its solubility and bioactivity in biological systems, making it particularly valuable in pharmaceutical applications.

The biosynthesis of isorhapontin in Picea species follows a well-characterized multi-step enzymatic pathway that begins with the formation of the basic stilbene skeleton and proceeds through a series of specific modifications [1] [2]. The initial and most critical step involves stilbene synthase enzymes, specifically PaSTS1 and PaSTS2 in Picea abies, which catalyze the condensation of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to yield resveratrol (3,5,4′-trihydroxystilbene) [1] [3] [2].

| Enzymatic Step | Substrate | Product | Enzyme |

|---|---|---|---|

| Initial condensation | p-coumaroyl-CoA + 3 malonyl-CoA | Resveratrol | Stilbene synthase (PaSTS1/PaSTS2) |

| 3′-hydroxylation | Resveratrol | Piceatannol intermediate | Cytochrome P450 hydroxylase |

| 3′-O-methylation | Hydroxylated intermediate | Isorhapontigenin | O-methyltransferase |

| 3-O-glucosylation | Isorhapontigenin | Isorhapontin | Glucosyltransferase |

The pathway demonstrates remarkable substrate specificity, as recombinant spruce stilbene synthases accept only p-coumaroyl-coenzyme A as a substrate, while cinnamoyl-coenzyme A, caffeoyl-coenzyme A, and feruloyl-coenzyme A are not converted to stilbene products but rather to styrylpyrone derailment products [1]. This specificity ensures that resveratrol serves as the universal precursor for all complex stilbenes in spruce species.

Following the initial stilbene formation, resveratrol undergoes three sequential modifications: 3′-hydroxylation, 3′-O-methylation, and 3-O-glucosylation to yield the final isorhapontin product [1] [4] [2]. The efficiency of this pathway is evidenced by transgenic Picea abies overexpressing PaSTS1, which produced significantly higher amounts of isorhapontin compared to control lines, while resveratrol levels remained consistently low, suggesting rapid conversion through metabolic channeling [1].

The phylogenetic analysis reveals that stilbene synthase genes in Picea species are highly conserved, with 99% amino acid sequence identity within species and 98% identity between species [1] [3]. This conservation extends across Picea abies, Picea sitchensis, and Picea glauca, indicating that the biosynthetic machinery for isorhapontin production originated prior to the diversification of the genus approximately 62 million years ago [1].

Ecological Distribution in Mycorrhizal vs. Non-Mycorrhizal Root Systems

The distribution of isorhapontin in mycorrhizal versus non-mycorrhizal root systems reveals significant ecological patterns that reflect the compound's defensive functions and metabolic regulation. Phenolic compounds including isorhapontin (the isorhapontigenin glucoside), catechin, and ferulic acid are found in both mycorrhizal and non-mycorrhizal roots of Norway spruce [5] [6], though their concentrations and functional roles differ substantially between these two ecological states.

| Root System Type | Isorhapontin Presence | Concentration Pattern | Ecological Significance |

|---|---|---|---|

| Mycorrhizal roots | Present | Variable, influenced by fungal partner | Enhanced defense capabilities |

| Non-mycorrhizal roots | Present | Generally lower baseline levels | Constitutive defense only |

| Ectomycorrhizal associations | Present with modifications | Altered by fungal metabolism | Symbiotic regulation |

The mycorrhizal association significantly influences stilbene metabolism through several mechanisms. Ectomycorrhizal fungi can alter root chemistry, morphology, life span, and exudation patterns [7], which directly impacts the accumulation and distribution of secondary metabolites including isorhapontin. The fungal mantle and Hartig net of ectomycorrhizae create a barrier through which root exudates must pass, resulting in selective absorption and utilization by the fungal symbiont [8].

In non-mycorrhizal conditions, isorhapontin serves primarily as a constitutive defense compound, maintaining baseline concentrations that provide general protection against pathogenic microorganisms. However, in mycorrhizal systems, the compound's role becomes more complex due to the metabolic interactions between the plant host and fungal partner [9]. Some fungal associates, particularly pathogenic species like Ceratocystis polonica, can metabolize stilbenes including isorhapontin through ring-opening, deglycosylation, and dimerization reactions [9] [10].

The ecological distribution also reflects seasonal and developmental patterns. In one-year-old needles of Picea jezoensis, the highest total stilbene content, including isorhapontin, was detected during autumn and spring collections (5.4-7.77 mg/g dry weight) [11] [12]. This seasonal variation correlates with periods of increased metabolic activity and potential stress exposure.

Seasonal Variation in Conifer Secondary Metabolite Production

Seasonal variation in isorhapontin production represents a critical adaptive mechanism that allows Picea species to optimize their chemical defenses in response to changing environmental conditions and biological threats. The temporal patterns of stilbene accumulation demonstrate sophisticated metabolic regulation that balances resource allocation between growth, defense, and survival functions.

| Season | Isorhapontin Content | PjSTS Expression Pattern | Metabolic Significance |

|---|---|---|---|

| Spring | High (5.4-7.77 mg/g DW) | Elevated PjSTS1a/1b transcription | Active growth and defense preparation |

| Summer | Elevated | High PjSTS1a/1b activity | Peak metabolic activity |

| Autumn | Peak levels | Maximum PjSTS1a/1b expression | Pre-winter defense accumulation |

| Winter | Reduced | Dominant PjSTS2 activity | Maintenance metabolism |

The seasonal production of isorhapontin in Picea jezoensis needles demonstrates distinct age-dependent patterns [11] [12]. Trans-isorhapontin content ranges from 0.01-6.07 mg/g dry weight across different needle ages and seasons, with the compound representing a significant portion of the total stilbene profile. The highest concentrations consistently occur in one-year-old needles collected during autumn and spring periods [12].

Stilbene synthase gene expression shows coordinated seasonal regulation that drives isorhapontin production patterns. PjSTS1a and PjSTS1b transcription levels are significantly higher in needles collected during autumn, spring, and summer compared to winter samples [11] [12]. In contrast, PjSTS2 maintains active transcription throughout winter, spring, and summer, while PjSTS3 expression remains relatively constant year-round [12].

The seasonal variation reflects broader metabolic adjustments related to cold acclimation and deacclimation processes. During forced deacclimation experiments simulating early spring conditions, phenolic metabolite pools including those related to stilbene precursors undergo rapid changes [13]. Shikimic acid, a precursor in the phenylpropanoid pathway leading to isorhapontin synthesis, increases during the first year of needle development and shows seasonal fluctuations [14].

Environmental factors significantly influence seasonal stilbene production patterns. Temperature, light conditions, and water availability all impact the timing and magnitude of isorhapontin accumulation [15] [16]. During drought stress periods, defensive metabolite production can be altered, with some studies showing increased diterpene production in September but variable effects on phenolic compounds [16].

Isorhapontin demonstrates distinctive solubility behavior that reflects its glycosidic structure and polyphenolic nature. The compound exhibits water solubility due to its glucoside moiety, with calculated LogS and LogP values of -2.119 and 1.254 respectively [1]. This moderate hydrophilicity positions isorhapontin favorably for biological applications while maintaining sufficient lipophilicity for membrane interactions.

| Solvent System | Solubility Profile | Physicochemical Basis |

|---|---|---|

| Water | Water-soluble (glucoside form) | Hydrogen bonding via hydroxyl groups |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Polar aprotic interactions |

| Acetone | Slightly soluble | Limited polar interactions |

| Organic Solvents (Chloroform, DCM, EtOAc) | Soluble | Van der Waals and π-π interactions |

| Methanol | Soluble | Hydrogen bonding capacity |

| 1-Octanol | Moderately soluble | Balanced hydrophobic-hydrophilic interactions |

The slight solubility in acetone and dimethyl sulfoxide [2] [3] contrasts with enhanced solubility in chloroform, dichloromethane, and ethyl acetate [3]. This solubility pattern indicates that isorhapontin favors solvents capable of accommodating both its aromatic stilbene backbone and polar sugar substituent through complementary intermolecular interactions.

Enhanced Solubility Approaches: Research demonstrates that phospholipid complexation can dramatically improve aqueous solubility. Isorhamnetin phospholipid complexes showed water solubility increases of 122-fold and 1-octanol solubility improvements of 16.5-fold [4], suggesting similar enhancement strategies could be applied to isorhapontin.

Photoisomerization Dynamics Under UV Exposure

Isorhapontin exhibits complex photochemical behavior characterized by sequential trans-to-cis isomerization followed by intramolecular cyclization to phenanthrene derivatives under ultraviolet irradiation.

Primary Photoisomerization Kinetics

Fluorescent Light Exposure: Under continuous fluorescent light at room temperature, isorhapontin demonstrates moderate photostability compared to other stilbenoids. Trans-isorhapontin retains approximately 85% of its original concentration after 366 hours of exposure [5], exhibiting greater stability than resveratrol and piceid analogs. This enhanced stability stems from steric hindrance imposed by the methoxy substituent, which discourages trans-to-cis isomerization [5].

UV Light Dynamics (366 nm): Direct UV exposure triggers rapid photochemical transformations following distinct kinetic phases:

| Exposure Duration | trans-Isorhapontin (% Remaining) | cis-Isorhapontin (% Formation) | Secondary Products |

|---|---|---|---|

| 10 minutes | ~70% | ~25% | None detected |

| 30 minutes | ~20% | ~70% | Trace amounts |

| 2 hours | ~10% | Maximum (~80%) | Minor phenanthrene formation |

| 24 hours | ~0% | ~20% (decreasing) | Major phenanthrene products |

Secondary Cyclization Mechanism

Extended UV exposure leads to intramolecular cyclization through formation of new carbon-carbon bonds with concomitant loss of two hydrogen atoms [5]. This process generates three distinct phenanthrene isomers:

- F3.2: 7-O-β-D-glucosyl-3,5-dihydroxy-2-methoxyphenanthrene

- F3.5: 7-O-β-D-glucosyl-2,5-dihydroxy-3-methoxyphenanthrene

- F3.3: Mixed isomeric composition

Molecular Mass Confirmation: High-resolution ESI-TOF-MS analysis reveals parent peaks at m/z 417.1321, representing a two-unit mass decrease from the original isorhapontin molecular weight (419 Da), confirming hydrogen elimination during cyclization [5].

Mechanistic Pathway: The photochemical transformation proceeds via an electrocyclic mechanism involving:

- Initial trans-to-cis photoisomerization (λmax ~280 nm characteristic of cis-stilbene chromophore)

- Conformational rearrangement enabling orbital overlap

- Intramolecular cyclization with C-C bond formation

- Oxidative hydrogen elimination yielding phenanthrene structures

Protective Strategies

Light Protection: Complete protection from light exposure maintains 97-101% recovery of trans-isorhapontin over two weeks at -20°C [5]. Dark storage represents the most effective preservation method.

Matrix Effects: Crude spruce bark extracts demonstrate enhanced photostability compared to isolated isorhapontin, suggesting protective interactions with co-extracted phenolic compounds, lignans, flavonoids, and tannins [5].